molecular formula C18H21ClN2O2S B13732330 8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol CAS No. 21658-48-0

8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol

Cat. No.: B13732330
CAS No.: 21658-48-0
M. Wt: 364.9 g/mol
InChI Key: VZQHGUSHUGPARZ-UHFFFAOYSA-N
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Description

8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol is a complex organic compound with the molecular formula C17H19ClN2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol typically involves multiple steps. One common method includes the reaction of 8-chloro-10H-phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine and serotonin receptors. This modulation can influence neuronal signaling and has implications for its potential use in treating psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

    Thioridazine: Known for its antipsychotic effects.

    Fluphenazine: Used in the treatment of schizophrenia.

Uniqueness

8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its methoxy group at the 2-position and the dimethylamino propyl side chain contribute to its unique interactions with biological targets .

Properties

CAS No.

21658-48-0

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol

InChI

InChI=1S/C18H21ClN2O2S/c1-20(2)9-4-10-21-13-11-12(19)5-7-15(13)24-16-8-6-14(23-3)18(22)17(16)21/h5-8,11,22H,4,9-10H2,1-3H3

InChI Key

VZQHGUSHUGPARZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)OC)O

Origin of Product

United States

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